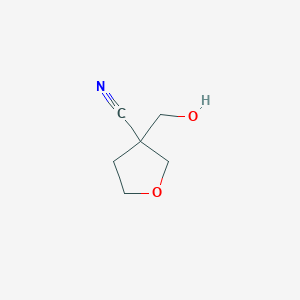3-(Hydroxymethyl)oxolane-3-carbonitrile
CAS No.: 1537271-57-0
Cat. No.: VC6668757
Molecular Formula: C6H9NO2
Molecular Weight: 127.143
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1537271-57-0 |
|---|---|
| Molecular Formula | C6H9NO2 |
| Molecular Weight | 127.143 |
| IUPAC Name | 3-(hydroxymethyl)oxolane-3-carbonitrile |
| Standard InChI | InChI=1S/C6H9NO2/c7-3-6(4-8)1-2-9-5-6/h8H,1-2,4-5H2 |
| Standard InChI Key | HGOJBWWYIBUZOK-UHFFFAOYSA-N |
| SMILES | C1COCC1(CO)C#N |
Introduction
Structural and Molecular Characteristics
The molecular formula of 3-(hydroxymethyl)oxolane-3-carbonitrile is C6H9NO2, with a molar mass of 128.14 g/mol (calculated from atomic weights). Its SMILES notation, C1COCC1(CO)C#N, explicitly defines the oxolane ring (C1COCC1) with hydroxymethyl (CO) and nitrile (C#N) groups attached to the central carbon . The InChIKey HGOJBWWYIBUZOK-UHFFFAOYSA-N facilitates unambiguous identification in chemical databases .
The compound’s three-dimensional conformation is influenced by steric and electronic interactions between the polar hydroxymethyl and nitrile groups. Density functional theory (DFT) calculations predict a density of 1.04±0.1 g/cm³ and a boiling point of 207.4±33.0 °C, though experimental validation is pending . Comparative analysis with structurally related compounds, such as (R)-tetrahydrofuran-3-carbonitrile (CAS 1363378-15-7), suggests that the hydroxymethyl group enhances hydrophilicity, potentially improving aqueous solubility compared to non-hydroxylated analogs .
Synthetic Pathways and Methodologies
While no direct synthesis of 3-(hydroxymethyl)oxolane-3-carbonitrile is documented in the literature, analogous routes for tetrahydrofuran derivatives provide a framework for its preparation. A plausible four-step synthesis could involve:
-
Michael Addition: Reacting maleic acid diester with nitromethane under alkaline conditions to form 2-nitromethyl-1,4-succinic acid diester .
-
Borohydride Reduction: Reducing the nitro group using metal borohydrides (e.g., NaBH4) in alcohol/ether solvents to yield 2-nitromethyl-1,4-butanediol .
-
Cyclization: Acid-catalyzed dehydration of 2-nitromethyl-1,4-butanediol to form 3-nitromethyltetrahydrofuran, followed by hydrolysis or oxidation to introduce the hydroxymethyl group .
-
Nitrile Introduction: Substituting the nitro group with a cyanide moiety via nucleophilic displacement or catalytic cyanation.
Alternative approaches might employ ring-closing metathesis or photooxygenation strategies, though these remain speculative without experimental data.
Physicochemical Properties
Key predicted and inferred properties of 3-(hydroxymethyl)oxolane-3-carbonitrile are summarized below:
The nitrile group’s electron-withdrawing nature likely reduces the pKa of the hydroxymethyl group, enhancing its acidity compared to simple alcohols. This property could facilitate deprotonation under mild basic conditions, enabling alkylation or acylation reactions.
Spectroscopic Characterization
Computational models and analogous compounds provide insights into expected spectroscopic signatures:
-
¹H NMR:
-
¹³C NMR:
-
IR Spectroscopy:
-
Strong absorption at ~2250 cm⁻¹ (C≡N stretch).
-
Broad peak at ~3300 cm⁻¹ (O-H stretch).
-
Experimental validation is required to confirm these predictions.
Applications in Organic Synthesis
3-(Hydroxymethyl)oxolane-3-carbonitrile’s bifunctional structure makes it valuable for:
-
Pharmaceutical Intermediates: The nitrile group can be reduced to amines or hydrolyzed to carboxylic acids, enabling access to bioactive molecules like γ-aminobutyric acid (GABA) analogs .
-
Polymer Chemistry: Serving as a monomer for polyamides or polyesters via ring-opening polymerization.
-
Agrochemicals: Functionalization of the hydroxymethyl group could yield herbicides or insecticides with improved environmental profiles .
Comparative Analysis with Analogous Compounds
The table below contrasts 3-(hydroxymethyl)oxolane-3-carbonitrile with structurally related molecules:
The hydroxymethyl group introduces greater polarity, likely enhancing solubility in protic solvents compared to the non-hydroxylated analog .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume